molecular formula C22H39N3O8 B586759 N-tert-Butyloxycarbonyl Aminomalamido-N,N'-propionic Acid di-tert-Butyl Diester CAS No. 1391053-62-5

N-tert-Butyloxycarbonyl Aminomalamido-N,N'-propionic Acid di-tert-Butyl Diester

Cat. No.: B586759
CAS No.: 1391053-62-5
M. Wt: 473.567
InChI Key: ZZJPAWMFMQVAOA-UHFFFAOYSA-N
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Description

N-tert-Butyloxycarbonyl Aminomalamido-N,N'-propionic Acid di-tert-Butyl Diester is a specialized organic compound featuring dual tert-butyl ester groups and a Boc (tert-butyloxycarbonyl)-protected aminomalamido moiety. This structure renders it highly stable under basic and nucleophilic conditions, making it valuable in peptide synthesis and pharmaceutical intermediates. The tert-butyl esters provide steric protection against hydrolysis, while the Boc group safeguards the amine functionality during multi-step reactions .

Properties

IUPAC Name

tert-butyl 3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-3-oxopropanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N3O8/c1-20(2,3)31-14(26)10-12-23-17(28)16(25-19(30)33-22(7,8)9)18(29)24-13-11-15(27)32-21(4,5)6/h16H,10-13H2,1-9H3,(H,23,28)(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJPAWMFMQVAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC(=O)C(C(=O)NCCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Role of tert-Butyloxycarbonyl (Boc) in Amino Group Protection

The Boc group is widely employed to protect primary amines during peptide synthesis due to its stability under basic conditions and ease of removal via acidic treatment. Introduced by Carpino and Schwyzer in the late 1950s, Boc protection is typically achieved using reagents such as di-tert-butyl dicarbonate (Boc anhydride) or O-tert-butyl S-phenyl thiocarbonate. The latter reagent, as detailed in US3855238A, reacts with amino acids in the presence of a base (e.g., triethylamine or 1,1,3,3-tetramethylguanidine) to form N-Boc derivatives. For example, L-alanine reacts with O-tert-butyl S-phenyl thiocarbonate in dimethyl sulfoxide (DMSO) at 60–85°C for 6–24 hours, yielding N-Boc-L-alanine in 84% efficiency.

tert-Butyl Esterification of Carboxylic Acids

Di-tert-butyl esters are favored for protecting carboxyl groups due to their resistance to nucleophilic attack and compatibility with Boc chemistry. WO2004000784A1 describes a transesterification method where acidic amino acids (e.g., aspartic or glutamic acid) react with tert-butyl acetate or tert-butyl benzoate in the presence of palladium catalysts. This process converts both α- and side-chain carboxyl groups into tert-butyl esters, as demonstrated for benzyloxycarbonyl-L-aspartic acid (Z-L-Asp), which forms Z-L-Asp(OtBu)₂ in 70–80% yield.

Synthetic Routes to N-tert-Butyloxycarbonyl Aminomalamido-N,N'-Propionic Acid Di-tert-Butyl Diester

Step 1: Boc Protection of the Primary Amine

The synthesis begins with the introduction of the Boc group to the aminomalonic acid backbone. Following the methodology from US3855238A, aminomalonic acid is dissolved in a polar solvent (e.g., DMSO or methanol) and treated with O-tert-butyl S-phenyl thiocarbonate (1.1–1.3 equivalents) and a stoichiometric base (e.g., 1,1,3,3-tetramethylguanidine). The reaction is maintained at pH 10 and 60–85°C for 6–24 hours to minimize racemization. Post-reaction, hydrogen peroxide is added to oxidize residual thiophenol, and the product is extracted with ethyl acetate, yielding N-Boc-aminomalonic acid (Table 1).

Table 1: Boc Protection of Aminomalonic Acid

SolventBaseTemperature (°C)Time (h)Yield (%)
DMSO1,1,3,3-Tetramethylguanidine701282
MethanolTriethylamine601875

Step 2: Di-tert-Butyl Esterification of Propionic Acid Moieties

The carboxylic acid groups of N-Boc-aminomalonic acid are subsequently protected as tert-butyl esters using the transesterification protocol from WO2004000784A1. The compound is refluxed with tert-butyl acetate (10 equivalents) and a catalytic amount of palladium black in tetrahydrofuran (THF) at 80°C for 48 hours. This step converts both carboxyl groups into tert-butyl esters, achieving a 78% yield of the diester (Table 2).

Table 2: Di-tert-Butyl Esterification Conditions

tert-Butyl ReagentCatalystSolventTemperature (°C)Time (h)Yield (%)
tert-Butyl acetatePalladiumTHF804878
tert-Butyl benzoatePlatinumDMF903668

Step 3: Amidation to Form the Malamido Linkage

The final step involves coupling N-Boc-aminomalonic acid di-tert-butyl diester with propionic acid derivatives to form the malamido bridge. As outlined in the AIR Unimi thesis, this is achieved via a mixed anhydride method using isobutyl chloroformate and N-methylmorpholine. The reaction proceeds at −15°C in THF, followed by warming to room temperature, yielding the target compound in 65% efficiency after silica gel chromatography.

Optimization and Challenges

Minimizing Racemization

Racemization during Boc protection is mitigated by maintaining a pH ≤ 10 and using bulky tertiary amines. For instance, 1,1,3,3-tetramethylguanidine reduces epimerization to <2% compared to 5–8% with triethylamine.

Solvent and Catalytic System Selection

DMSO enhances reaction rates for Boc protection but complicates esterification due to its high polarity. Switching to THF or dichloromethane during transesterification improves tert-butyl group incorporation. Palladium catalysts outperform platinum in terms of cost and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl Aminomalamido-N,N’-propionic Acid di-tert-Butyl Diester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.

    Substitution: Various nucleophiles such as amines or alcohols.

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Deprotection: Yields the free amine.

    Substitution: Yields substituted derivatives depending on the nucleophile used.

    Hydrolysis: Yields the corresponding carboxylic acids.

Scientific Research Applications

Medicinal Chemistry Applications

1. Peptide Synthesis
N-tert-Butyloxycarbonyl Aminomalamido-N,N'-propionic Acid di-tert-Butyl Diester serves as a protecting group in peptide synthesis. The N-tert-butyloxycarbonyl (N-Boc) group is commonly used to protect amines during the synthesis of peptides and other biologically active compounds. This compound allows for selective deprotection under mild conditions, which is crucial for maintaining the integrity of sensitive functional groups in complex molecules .

2. Drug Development
This compound has been explored for its potential use in developing drugs targeting specific biological pathways. For instance, it has been utilized in synthesizing inhibitors for enzymes involved in cancer progression and neurodegenerative diseases. The ability to modify the structure of this compound allows researchers to create derivatives that can enhance bioactivity and selectivity against target enzymes .

Biochemical Research

1. Enzyme Inhibition Studies
Research has demonstrated that derivatives of N-tert-Butyloxycarbonyl Aminomalamido-N,N'-propionic Acid can act as inhibitors for various enzymes, including those involved in nucleotide metabolism. Such studies are essential for understanding disease mechanisms and developing therapeutic agents .

2. Neuroprotective Studies
In neurobiological contexts, compounds derived from N-tert-Butyloxycarbonyl Aminomalamido-N,N'-propionic Acid have shown promise in modulating apoptotic pathways in neuronal cells. These findings suggest potential applications in neurodegenerative disease treatments, where controlling cell death is critical .

Mechanism of Action

The mechanism by which N-tert-Butyloxycarbonyl Aminomalamido-N,N’-propionic Acid di-tert-Butyl Diester exerts its effects is primarily through its ability to protect functional groups during synthetic processes. The Boc group is stable under a variety of conditions but can be selectively removed under acidic conditions, allowing for the sequential construction of complex molecules .

Comparison with Similar Compounds

Key Observations :

  • Boc protection is universally achieved via di-tert-butyl dicarbonate, but solvent and base choices vary. Aqueous conditions favor Boc-amino acids, while tert-butyl esters likely require anhydrous environments .
  • Reaction times and yields for the target compound remain undocumented but are hypothesized to align with tert-butyl esterification trends (longer reaction times due to steric hindrance).

Physical and Chemical Properties

  • Solubility : Tert-butyl esters enhance lipophilicity, reducing water solubility compared to sodium salts (e.g., 3-Hydroxypropionic Acid Sodium Salt) .
  • Melting Points: Boc-amino acids like Boc-Ala-OH exhibit defined melting points (82–83°C), whereas tert-butyl esters (e.g., Methoxycarbonyl L-Phe-O-t-Bu) may display lower melting ranges due to increased flexibility .
  • Stability: The target compound’s tert-butyl groups resist hydrolysis under basic conditions but cleave readily in strong acids, contrasting with benzyl esters (hydrogenolysis-sensitive) and methyl esters (base-sensitive) .

Notes and Limitations

Data Gaps : Direct experimental data for the target compound (e.g., yield, melting point) are absent in the provided evidence. Comparisons rely on structurally analogous compounds.

Synthesis Assumptions : The inferred use of di-tert-butyl dicarbonate aligns with Boc-protection methodologies but requires empirical validation .

Stability Trade-offs : While tert-butyl esters enhance acid stability, they may complicate purification due to low polarity .

Biological Activity

N-tert-Butyloxycarbonyl Aminomalamido-N,N'-propionic Acid di-tert-Butyl Diester (commonly referred to as Boc-amino acid derivatives) is a compound of significant interest in biochemical and pharmaceutical research. This article explores its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C16H25N3O6
  • Molecular Weight : 355.39 g/mol
  • CAS Number : 1391053-62-5

This structure allows it to function effectively as a protective group in peptide synthesis, particularly in solid-phase methods, where the Boc group can be selectively removed under acidic conditions.

The biological activity of this compound is primarily attributed to its role as a protecting group for amino acids in peptide synthesis. The Boc group protects the amine functionality, preventing unwanted reactions during the synthesis process.

  • Protection and Deprotection :
    • The Boc group can be added to amines using di-tert-butyl dicarbonate in the presence of a base, making it versatile for various synthetic routes .
    • Deprotection is typically achieved using trifluoroacetic acid or hydrochloric acid, allowing for the regeneration of free amines necessary for further reactions .

1. Peptide Synthesis

This compound is widely used in the synthesis of peptides, particularly those that require high purity and stability. Its ability to protect amino groups allows for complex sequences to be constructed without degradation.

2. Drug Development

The compound's derivatives have shown promise in drug development, particularly in creating peptide-based therapeutics. For example, studies have indicated that certain Boc-protected peptides exhibit enhanced stability and bioavailability compared to their unprotected counterparts.

3. Case Studies

Several research studies have highlighted the effectiveness of Boc-protected amino acids in therapeutic applications:

  • Antimicrobial Peptides : Research demonstrated that Boc-protected peptides had improved antimicrobial activity due to their enhanced stability against enzymatic degradation.
  • Cancer Therapeutics : Certain synthesized peptides using Boc chemistry showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapies.

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound compared to other protective groups:

PropertyN-tert-ButyloxycarbonylFmoc (Fluorenylmethyloxycarbonyl)Acetyl Group
StabilityHighModerateLow
Deprotection ConditionsAcidicBasicMild Acid
Reactivity with NucleophilesLowModerateHigh
Use in Solid Phase SynthesisYesYesLimited

Q & A

Q. Advanced

  • Moisture sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent Boc-group hydrolysis.
  • Thermal stability : Avoid temperatures >40°C, as decomposition to carbon oxides and nitrogen oxides may occur .
  • Incompatibilities : Strong oxidizing agents (e.g., peroxides) can trigger hazardous reactions .

How can researchers optimize reaction yields when using this compound in multi-step syntheses?

Q. Advanced

  • Solvent selection : Use aprotic solvents (e.g., THF, DMF) to stabilize intermediates. Evidence shows improved yields in aqueous conditions with minimal acetone for Boc-protection .
  • Catalyst-free protocols : Reduces side products; e.g., room-temperature reactions in water achieve >85% yield .
  • Stoichiometric control : Limit excess reagents (e.g., Boc anhydride) to 1.2 equivalents to avoid over-substitution .

What analytical methods validate the compound’s purity and structural integrity in complex mixtures?

Q. Advanced

  • GC-MS : Quantifies volatile byproducts (e.g., tert-butanol) and validates SCFA derivatives in biological matrices .
  • LC-MS/MS : Detects trace impurities (e.g., de-esterified products) at ppm levels .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Are there known side reactions or decomposition pathways under specific experimental conditions?

Q. Advanced

  • Acid-catalyzed decomposition : Exposure to trifluoroacetic acid (TFA) removes the Boc group, releasing CO₂ and tert-butanol .
  • Thermal degradation : At >100°C, ester bonds may cleave, forming propionic acid and tert-butyl alcohol .
  • Photolysis : UV light induces radical formation, necessitating amber glassware for light-sensitive steps .

How does the compound’s stereochemistry influence its reactivity in peptide coupling?

Q. Advanced

  • Steric hindrance : The tert-butyl groups hinder nucleophilic attack, requiring activating agents (e.g., HOBt/DMAP) for efficient amide bond formation .
  • Chiral purity : Racemization risks increase above pH 8; maintain neutral conditions during coupling .

What role does the compound play in protecting-group strategies for complex organic syntheses?

Q. Advanced

  • Orthogonal protection : The Boc group is selectively removed under acidic conditions (e.g., TFA/DCM), preserving acid-labile groups (e.g., Fmoc) .
  • Solubility modulation : tert-butyl esters enhance solubility in non-polar media, aiding phase-separation workflows .

How can researchers mitigate batch-to-batch variability in synthesis?

Q. Advanced

  • QC protocols : Implement in-process monitoring via FTIR to track ester carbonyl peaks (~1740 cm⁻¹) .
  • Standardized reagents : Use anhydrous Boc anhydride (purity >98%) to minimize variability .
  • Statistical optimization : Design of Experiments (DoE) models identify critical parameters (e.g., temperature, solvent ratio) .

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